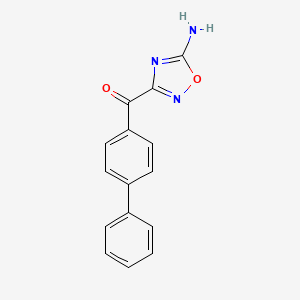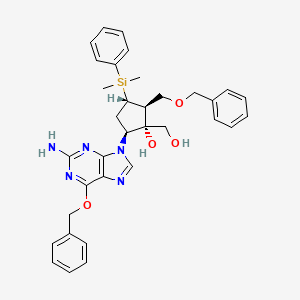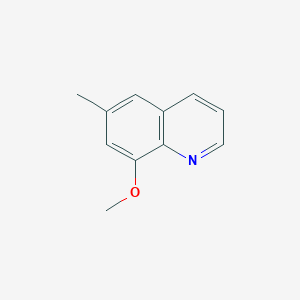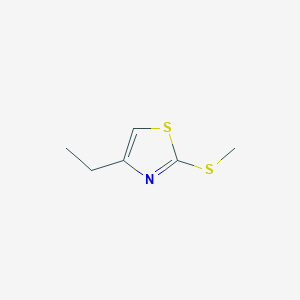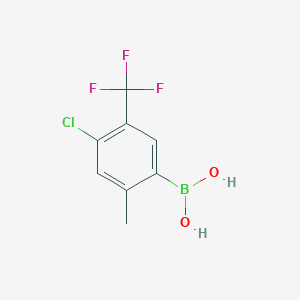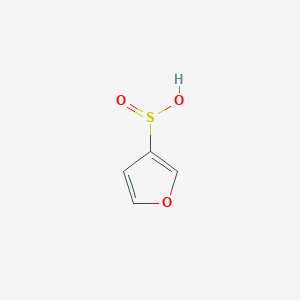![molecular formula C10H14N4OS B13114936 [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol CAS No. 42204-37-5](/img/structure/B13114936.png)
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol is a chemical compound with a complex structure that includes a purine base substituted with a methyl group, a propylsulfanyl group, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a propylsulfanyl group, followed by the introduction of a methyl group at the 8th position. The final step involves the addition of a methanol group to the purine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: Nucleophilic substitution reactions can replace the propylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives.
Applications De Recherche Scientifique
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methyl-9h-purin-9-ylmethanol: Lacks the propylsulfanyl group.
6-(Propylsulfanyl)-9h-purin-9-ylmethanol: Lacks the methyl group at the 8th position.
9h-Purin-9-ylmethanol: Lacks both the methyl and propylsulfanyl groups.
Uniqueness
The presence of both the methyl and propylsulfanyl groups in [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol makes it unique. These substitutions can significantly alter the compound’s chemical properties and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
42204-37-5 |
|---|---|
Formule moléculaire |
C10H14N4OS |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
(8-methyl-6-propylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C10H14N4OS/c1-3-4-16-10-8-9(11-5-12-10)14(6-15)7(2)13-8/h5,15H,3-4,6H2,1-2H3 |
Clé InChI |
BLSSZCUWTZVYIT-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC=NC2=C1N=C(N2CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)

![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)


